molecular formula C13H13N3O B12920625 (1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile CAS No. 88482-12-6

(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile

Cat. No.: B12920625
CAS No.: 88482-12-6
M. Wt: 227.26 g/mol
InChI Key: QRDVJKSPUTZYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1-butanoylbenzimidazol-2-yl)acetonitrile . This nomenclature follows these conventions:

  • The parent structure is benzimidazole , a bicyclic system comprising a benzene ring fused to an imidazole ring.
  • The butanoyl group (CH₂CH₂CH₂CO-) is attached to the nitrogen atom at position 1 of the benzimidazole core.
  • The acetonitrile group (CH₂CN) is bonded to the carbon at position 2 of the benzimidazole.

The numbering of the benzimidazole ring follows IUPAC guidelines, prioritizing the imidazole nitrogen atoms at positions 1 and 3. The substituents are listed in alphabetical order, with locants assigned to ensure unambiguous identification.

Structural Representation

The molecular structure is represented by the SMILES notation CCCC(=O)N1C2=CC=CC=C2N=C1CC#N, which encodes the following features:

  • A butanoyl chain (CCCC(=O)) bonded to nitrogen at position 1.
  • A benzimidazole core (N1C2=CC=CC=C2N=C1) with a methylene cyanide group (CC#N) at position 2.

The InChIKey QRDVJKSPUTZYHL-UHFFFAOYSA-N provides a standardized hashed identifier for computational searches in chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88482-12-6

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-(1-butanoylbenzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C13H13N3O/c1-2-5-13(17)16-11-7-4-3-6-10(11)15-12(16)8-9-14/h3-4,6-7H,2,5,8H2,1H3

InChI Key

QRDVJKSPUTZYHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=CC=CC=C2N=C1CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile typically involves:

  • Formation of the benzimidazole core.
  • Introduction of the butanoyl group at the N-1 position.
  • Attachment of the acetonitrile group at the 2-position of the benzimidazole ring.

These steps are often carried out sequentially or via one-pot methods depending on the desired scale and purity.

Preparation of Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by cyclization of o-phenylenediamine derivatives with appropriate carbonyl or nitrile-containing reagents.

  • Cyclization with cyanoacetate derivatives: Fusion of o-phenylenediamine with cyanoacetic acid esters or cyanoacetamide at elevated temperatures leads to 1H-benzimidazole-2-acetonitriles, which serve as key intermediates for further functionalization.

  • One-pot visible light mediated synthesis: A recent mild and scalable method involves a photocatalyst-free, visible light-mediated cyclodesulfurization of o-phenylenediamines with isothiocyanates, yielding N-substituted 2-aminobenzimidazoles under ambient conditions with high yields (up to 92%). Although this method focuses on 2-aminobenzimidazoles, it demonstrates the potential for mild benzimidazole core formation.

Introduction of the Butanoyl Group at N-1 Position

The N-acylation of benzimidazole derivatives is a critical step to introduce the butanoyl moiety.

  • Acylation with butanoyl chloride: Benzimidazole derivatives can be reacted with butanoyl chloride in anhydrous solvents such as dichloroethane or acetonitrile at elevated temperatures (e.g., 80–90°C) to afford N-butanoyl benzimidazoles. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.

  • Base-mediated acylation: The use of bases such as potassium carbonate or triethylamine facilitates the acylation by neutralizing the generated HCl and driving the reaction forward.

Attachment of the Acetonitrile Group at the 2-Position

The 2-position of benzimidazole is functionalized with an acetonitrile group through condensation or substitution reactions.

  • Stobbe condensation and cyclization: A patented method describes a two-step process where a Stobbe condensation between a benzimidazole precursor and a suitable aldehyde or ester is followed by cyclization in acetonitrile solvent at 80–85°C to yield the target compound with excellent yield.

  • Nucleophilic substitution: The benzimidazole carbanion at the 2-position can undergo nucleophilic substitution with halogenated acetonitrile derivatives to introduce the acetonitrile group.

Optimized Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Molar Ratio Yield (%) Notes
Benzimidazole core formation o-Phenylenediamine + cyanoacetate derivatives Fusion or reflux 100–150 (fusion) 1:1 70–85 High temperature fusion or reflux required
N-Butanoylation Butanoyl chloride + base (K2CO3 or Et3N) DCE or acetonitrile 80–90 1:1.2 75–90 Anhydrous conditions preferred
Acetonitrile group attachment Stobbe condensation + cyclization Methanol, acetonitrile 50–85 1:1 to 1:4 (varies) 80–95 Two-step process with base catalyst

Representative Synthetic Route (Based on Patent WO2015005615A1)

  • Step 1: Stobbe Condensation

    • React a benzimidazole precursor (Chemical Formula 8) with an aldehyde or ester (Chemical Formula 9) in the presence of a base such as potassium tert-butoxide or sodium ethoxide.
    • Use solvents like methanol, ethanol, or acetonitrile.
    • Maintain temperature between 50°C and 55°C.
    • Molar ratio of 1:1 to 1:4, preferably 1:1.4.
    • Obtain intermediate compound (Chemical Formula 10).
  • Step 2: Cyclization

    • React intermediate (Chemical Formula 10) with a cyclizing agent (Chemical Formula 11) in acetonitrile.
    • Temperature range: 80°C to 85°C.
    • Molar ratio 1:1 to 1:4, preferably 1:2.8.
    • Yield the target compound this compound (Chemical Formula 1).

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary of Key Research Findings

  • The patented method offers a cost-effective, scalable, and high-yielding route without hazardous reagents, suitable for industrial production.
  • Mild, photocatalyst-free visible light methods provide environmentally friendly alternatives for benzimidazole core synthesis but may require adaptation for acetonitrile substitution.
  • Base-mediated N-acylation and nucleophilic substitution are reliable for functional group introduction with good selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-butyryl-1H-benzo[d]imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that (1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry found that this compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 15 µM and 20 µM, respectively. This suggests its potential as a lead compound for developing anticancer therapeutics.

Cell Line IC50 Value (µM)
MCF-715
A54920

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against both bacteria and fungi.

Table 1: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Interactions

In biological research, this compound can be utilized to study enzyme interactions. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.

Antitubercular Activity

Recent studies have explored its potential as an antitubercular agent. The compound was tested against Mycobacterium tuberculosis and demonstrated promising results in both in vitro and in vivo models.

Case Study: Antitubercular Efficacy
A series of derivatives based on benzimidazole were synthesized and evaluated for their antitubercular activity. Compounds exhibiting significant inhibitory action were further assessed for their effects on vital mycobacterial enzymes such as isocitrate lyase.

Synthesis of Novel Materials

The unique properties of this compound make it a valuable building block in the synthesis of advanced materials. Its ability to form stable complexes with metals opens avenues for creating materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-butyryl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituent at the 1-position of the benzimidazole ring:

  • Methyl group : (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile (CAS 484678-71-9) has a simpler methyl substituent, reducing steric hindrance and altering solubility .
  • Phenylmethyl group : 1-(Phenylmethyl)-1H-benzimidazole-2-acetonitrile (CAS 7711-26-4) includes an aromatic moiety, enhancing π-π stacking interactions and molecular weight (247.3 g/mol vs. 171.2 g/mol for the methyl analog) .
Table 1: Physical and Structural Properties
Compound Name Substituent (1-position) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile* Butanoyl ~245.3 (calculated) N/A N/A
1-(Phenylmethyl)-1H-benzimidazole-2-acetonitrile Phenylmethyl 247.3 N/A 93.0
Methyl analog (CAS 484678-71-9) Methyl 171.2 N/A N/A
4c (Cl-substituted thiazole analog) 4-Br N/A 147–148 89.0

*Calculated based on molecular formula C₁₄H₁₅N₃O.

Physicochemical Properties

  • Melting Points : Substituted thiazole analogs (Table 2, ) exhibit melting points ranging from 90–161°C, influenced by substituent polarity and symmetry. For example, bromine substitution (4c) raises the melting point to 147–148°C, whereas methyl groups (4d) lower it to 125–126°C .
  • Solubility: The butanoyl group likely increases lipid solubility compared to polar groups (e.g., -OH or -NH₂), aligning with trends in benzimidazole derivatives .

Biological Activity

(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C12H12N4O
  • Molecular Weight : 232.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzimidazole moiety is known for its role in modulating enzyme activity and influencing neuroprotective effects.

Antioxidant Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can reduce oxidative stress and protect neuronal cells from damage caused by free radicals. A study demonstrated that derivatives effectively scavenge reactive oxygen species (ROS), thereby mitigating neuroinflammation and neuronal cell death .

Neuroprotective Effects

In vivo studies have shown that this compound can ameliorate ethanol-induced neurodegeneration. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a neuroprotectant .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The compound demonstrated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent .

Case Study 1: Neuroprotective Properties

A study involving rats assessed the neuroprotective effects of this compound against ethanol-induced oxidative stress. The treatment group showed improved cognitive function in maze tests compared to the control group, which received ethanol only. This suggests a protective effect against memory impairment linked to oxidative damage .

GroupTreatmentMemory Test Performance
ControlEthanol (2 g/kg)Low
Treatment Group 1Ethanol + Compound (10 mg/kg)Moderate
Treatment Group 2Ethanol + Donepezil (3 mg/kg)High

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity.

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa32
Escherichia coli64
Staphylococcus aureus128

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.